molecular formula C15H18Cl3N3O2S B15045517 2-Methyl-N-{2,2,2-trichloro-1-[(morpholine-4-carbothioyl)amino]ethyl}benzamide

2-Methyl-N-{2,2,2-trichloro-1-[(morpholine-4-carbothioyl)amino]ethyl}benzamide

Cat. No.: B15045517
M. Wt: 410.7 g/mol
InChI Key: HKWBQUKZMKYJDD-UHFFFAOYSA-N
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Description

2-Methyl-N-{2,2,2-trichloro-1-[(morpholine-4-carbothioyl)amino]ethyl}benzamide is a complex organic compound with the molecular formula C15H18Cl3N3O2S and a molecular weight of 410.75 g/mol . This compound is characterized by its unique structure, which includes a benzamide core substituted with a trichloromethyl group and a morpholine-4-carbothioyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-{2,2,2-trichloro-1-[(morpholine-4-carbothioyl)amino]ethyl}benzamide typically involves multiple steps. One common method includes:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-{2,2,2-trichloro-1-[(morpholine-4-carbothioyl)amino]ethyl}benzamide undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Methyl-N-{2,2,2-trichloro-1-[(morpholine-4-carbothioyl)amino]ethyl}benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-N-{2,2,2-trichloro-1-[(morpholine-4-carbothioyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The trichloromethyl group and the morpholine-4-carbothioyl moiety are believed to play crucial roles in its activity. These groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-N-{2,2,2-trichloro-1-[(morpholine-4-carbothioyl)amino]ethyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H18Cl3N3O2S

Molecular Weight

410.7 g/mol

IUPAC Name

2-methyl-N-[2,2,2-trichloro-1-(morpholine-4-carbothioylamino)ethyl]benzamide

InChI

InChI=1S/C15H18Cl3N3O2S/c1-10-4-2-3-5-11(10)12(22)19-13(15(16,17)18)20-14(24)21-6-8-23-9-7-21/h2-5,13H,6-9H2,1H3,(H,19,22)(H,20,24)

InChI Key

HKWBQUKZMKYJDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)N2CCOCC2

Origin of Product

United States

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